N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-3-8(11)4-7(2)10(6)13-9(14)5-12/h3-4H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGZZKCHNFBJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CCl)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The primary synthesis route involves acylating 4-bromo-2,6-dimethylaniline with chloroacetyl chloride. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the acetamide bond. Triethylamine is added to neutralize HCl byproduct, shifting equilibrium toward product formation.
Reaction Scheme :
Stoichiometric ratios are critical: a 1:1 molar ratio of aniline to chloroacetyl chloride minimizes side reactions like diacetylation. Excess chloroacetyl chloride may hydrolyze to chloroacetic acid, reducing yield.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include temperature, solvent selection, and catalyst use:
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Minimizes thermal degradation |
| Solvent | Dichloromethane (DCM) | Enhances reactant solubility |
| Base | Triethylamine (1.1 eq) | Efficient HCl neutralization |
| Reaction Time | 3–4 hours | Balances completion vs. side reactions |
Cold conditions (0–5°C) suppress exothermic side reactions, while DCM’s low polarity stabilizes intermediates. Post-synthesis, crude product is purified via recrystallization using ethanol/water mixtures, achieving >85% purity.
Industrial-Scale Production
Scaling Challenges and Solutions
Industrial synthesis faces challenges such as heat dissipation, byproduct management, and cost efficiency. Large-scale reactors employ jacketed vessels for precise temperature control, and continuous HCl scrubbing systems prevent corrosion.
Process Optimization Techniques
Catalytic Efficiency : Substituting triethylamine with cheaper bases like sodium bicarbonate is explored but risks incomplete HCl removal.
Solvent Recovery : DCM is recycled via distillation, reducing waste and costs.
Automation : Programmable logic controllers (PLCs) maintain consistent stirring rates and reagent addition, ensuring batch reproducibility.
Analytical Methods for Yield and Purity Assessment
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies product purity. A typical mobile phase (acetonitrile/water, 70:30) resolves the target compound from unreacted aniline (retention time: 8.2 min vs. 5.7 min).
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 2.34 (s, 6H, CH₃), 4.21 (s, 2H, CH₂Cl), 7.28 (s, 2H, Ar-H).
-
FT-IR : Strong bands at 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend) confirm amide formation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Laboratory-Scale | 78–85 | 85–90 | Low | Moderate |
| Industrial-Scale | 82–88 | 92–95 | High | High |
Industrial methods achieve higher purity via advanced purification systems (e.g., continuous crystallization), albeit with higher initial capital investment .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted acetamides.
Oxidation and Reduction Reactions: The aromatic ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The amide bond in N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products:
- Substituted acetamides
- Oxidized or reduced aromatic derivatives
- Hydrolysis products (carboxylic acids and amines)
Scientific Research Applications
Chemistry: N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The 2,6-dimethyl and 4-bromo substituents in the target compound introduce significant steric hindrance compared to smaller halogens (e.g., F, Cl) in other derivatives. This reduces rotational freedom and may limit hydrogen-bonding opportunities .
- Electron-Withdrawing Effects : Fluorine in 2-chloro-N-(4-fluorophenyl)acetamide enhances intermolecular N–H···O hydrogen bonding, improving crystallinity . In contrast, bromine in the target compound offers weaker electron-withdrawing effects but increases molecular weight and lipophilicity.
- Pharmaceutical Relevance: The trichlorinated derivative (C₁₄H₁₀Cl₃NO) shares structural motifs with Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), highlighting the role of halogenation in bioactivity .
Crystallographic and Conformational Differences
- Dihedral Angles : In 2-(3,4-dichlorophenyl)acetamide derivatives, dihedral angles between aromatic and amide groups range from 44.5° to 77.5°, influenced by steric repulsion . The target compound’s 2,6-dimethyl groups likely induce similar torsional strain, though specific crystallographic data are unavailable.
- Packing Efficiency : Fluorinated analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) exhibit tighter crystal packing due to N–H···O hydrogen bonds, whereas the target compound’s bromine and methyl groups may promote looser, van der Waals-dominated packing .
Biological Activity
N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a bromo-substituted aromatic ring and a chloroacetamide functional group. Its molecular formula is CHBrClN, with a molecular weight of approximately 276.56 g/mol. The synthesis typically involves the reaction of 4-bromo-2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction:
This reaction can be scaled up in industrial settings to enhance yield and purity under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modification of enzyme activity, influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit promising antimicrobial activity. For instance, derivatives of related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . The chloroacetamide group is believed to play a crucial role in this activity by interfering with bacterial lipid biosynthesis and other essential cellular processes.
Anticancer Activity
Studies have also evaluated the anticancer potential of related compounds. For example, certain derivatives were tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B (SRB) assay. Results indicated significant cytotoxicity against cancer cells, suggesting that modifications in the compound's structure could enhance its therapeutic efficacy .
Case Studies and Research Findings
- Antimicrobial Screening : In vitro tests demonstrated that various derivatives exhibited significant antimicrobial activity. Compounds d1, d2, and d3 were particularly noted for their effectiveness against specific bacterial strains .
- Anticancer Screening : Compounds d6 and d7 showed notable activity against MCF7 cells, indicating potential for development into anticancer agents. Molecular docking studies further elucidated their binding modes with target receptors .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-bromo-2,6-dimethylphenyl)acetamide | Lacks the chloro group | Less reactive in nucleophilic substitution reactions |
| N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide | Contains a sulfonamide group | Different reactivity profile and applications |
| 4-bromo-2,6-dimethylphenyl acetate | Ester derivative | Distinct chemical properties and uses |
This compound stands out due to its dual functionality from both bromo and chloroacetamide groups which enhances its reactivity compared to these similar compounds.
Q & A
Q. What established methods are available for synthesizing N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted anilines and chloroacetyl chloride derivatives. For example, describes a protocol using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base . Optimization involves:
- Temperature control (e.g., stirring at 273 K to minimize side reactions).
- Solvent selection (polar aprotic solvents like dichloromethane improve reactivity).
- Stoichiometric ratios (e.g., 1:1 molar ratio of 4-bromo-2,6-dimethylaniline to chloroacetyl chloride).
Post-synthesis purification via recrystallization (e.g., using methylene chloride) is critical for isolating high-purity crystals. Yield improvements (>80%) are achievable by adjusting reaction time (3–5 hours) and catalyst loading .
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- X-ray crystallography () reveals bond lengths, dihedral angles (e.g., 66.4° between aromatic rings), and hydrogen-bonding networks (N–H···O interactions) critical for packing stability .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 2.3–2.5 ppm (CH₃ groups), δ 6.8–7.2 ppm (aromatic protons), and δ 4.1 ppm (CH₂Cl) confirm substitution patterns.
- FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹.
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 290.5) validate the molecular formula .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound, particularly when discrepancies arise between laboratory and field data?
- Methodological Answer :
- In vitro assays (e.g., enzyme inhibition, antimicrobial testing) establish baseline activity. For biocidal applications (), use standardized protocols like broth microdilution (MIC/MBC determination) .
- Field studies require environmental parameter controls (pH, temperature, UV exposure) to mimic real-world conditions. Discrepancies may arise due to:
- Matrix effects (e.g., soil organic matter interfering with bioavailability).
- Degradation pathways : Monitor metabolites via HPLC-MS to identify instability under field conditions.
- Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables causing divergence .
Q. What strategies resolve contradictions in crystallographic data, such as unexpected bond angles or packing interactions?
- Methodological Answer :
- Conformational analysis : Compare experimental dihedral angles () with computational models (DFT or molecular mechanics) to assess steric strain or electronic effects .
- Refinement protocols : Use SHELXL () for high-resolution data. Adjust displacement parameters (Uₑ₉) and hydrogen-bond constraints to resolve packing ambiguities .
- Twinned crystals : Apply twin-law matrices in refinement software (e.g., PLATON) to correct for overlapping reflections .
Q. In developing fluorescent probes with this compound, how do photochemical measurements and computational docking enhance understanding of metal ion interactions?
- Methodological Answer :
- Photochemical studies ():
- UV-Vis/fluorescence spectroscopy : Monitor absorbance shifts (e.g., Hg(II)-induced bathochromic shifts) and emission quenching to determine binding constants (e.g., K = 10⁴–10⁵ M⁻¹) .
- Quantum yield calculations : Compare ligand vs. metal-complex fluorescence efficiency.
- Computational docking (e.g., AutoDock Vina): Simulate Hg(II) coordination geometry (e.g., linear vs. tetrahedral) and identify key residues (e.g., amide O, Br) driving selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
